Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, propyl ester
Description
This compound is a carbamic acid ester featuring a phenyl ring substituted with a hydroxypropoxy side chain bearing an isopropylamino group. The carbamic acid moiety is esterified with a propyl group (Fig. 1). Its synthesis likely involves coupling reactions between substituted phenyl intermediates and propyl chloroformate, as evidenced by methodologies in related carbamate syntheses (e.g., titanium tetrachloride-assisted esterification in ).
Properties
CAS No. |
102417-01-6 |
|---|---|
Molecular Formula |
C16H26N2O4 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
propyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate |
InChI |
InChI=1S/C16H26N2O4/c1-4-8-21-16(20)18-13-6-5-7-15(9-13)22-11-14(19)10-17-12(2)3/h5-7,9,12,14,17,19H,4,8,10-11H2,1-3H3,(H,18,20) |
InChI Key |
OHLZLQXSWNZHNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC1=CC(=CC=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
Preparation Methods
Epoxide Formation and Amine Addition
Glycidol (2,3-epoxy-1-propanol) reacts with isopropylamine under mild basic conditions (pH 9–10, 25°C) to yield 2-hydroxy-3-(isopropylamino)propan-1-ol. The epoxide’s electrophilic carbons undergo nucleophilic attack by the amine, preferentially at the less sterically hindered C3 position:
$$
\text{Glycidol} + \text{Isopropylamine} \rightarrow \text{2-Hydroxy-3-(isopropylamino)propan-1-ol} \quad
$$
Reaction Conditions :
Tosylation and Phenolic Coupling
The primary hydroxyl group of the amino alcohol is activated as a tosylate (using toluenesulfonyl chloride, TsCl) and coupled to 3-nitrophenol via nucleophilic aromatic substitution:
$$
\text{Tosylated amino alcohol} + \text{3-Nitrophenol} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-(2-Hydroxy-3-(isopropylamino)propoxy)nitrobenzene} \quad
$$
Optimization Insights :
Nitro Reduction to Aniline
Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 40°C) reduces the nitro group to aniline with >95% conversion:
$$
\text{3-(2-Hydroxy-3-(isopropylamino)propoxy)nitrobenzene} \xrightarrow{\text{H₂/Pd}} \text{3-(2-Hydroxy-3-(isopropylamino)propoxy)aniline} \quad
$$
Carbamate Ester Formation
Alkoxysilane-Mediated Carbamate Synthesis (Patent WO2018043658A1)
This method utilizes CO₂ as a carbonyl source and tetrapropoxysilane as an esterifying agent:
$$
\text{3-(2-Hydroxy-3-(isopropylamino)propoxy)aniline} + \text{CO₂} + \text{Si(OPr)₄} \xrightarrow{\text{Zn(OAc)₂, 2,2'-bipyridine}} \text{Target compound} \quad
$$
Reaction Parameters :
- Temperature: 150–180°C
- Pressure: 5 MPa CO₂
- Catalyst: Zinc acetate (5 mol%), 2,2'-bipyridine (10 mol%)
- Yield: 82–85%
Advantages :
- Avoids toxic chloroformates.
- Silica byproducts are environmentally benign.
Limitations :
- High-pressure equipment required.
- Prolonged reaction times (24 h).
Chloroformate-Based Esterification (Traditional Method)
Reaction with propyl chloroformate under Schotten-Baumann conditions provides a scalable alternative:
$$
\text{3-(2-Hydroxy-3-(isopropylamino)propoxy)aniline} + \text{ClCOOPr} \xrightarrow{\text{Et₃N, THF}} \text{Target compound} \quad
$$
Optimized Conditions :
Side Reactions :
- Urea formation (<5%) from amine overreaction.
- Hydrolysis of chloroformate in aqueous media.
Comparative Analysis of Synthesis Routes
Purification and Characterization
Chromatography :
- Silica gel column (ethyl acetate:hexane, 3:7) removes unreacted aniline and urea byproducts.
- Final purity: >99% (HPLC, C18 column, 230 nm).
Spectroscopic Data :
Chemical Reactions Analysis
Carbamic acid, [3-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Carbamic acid, [3-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of carbamic acid, [3-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]-, propyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ester Chain Length Variants
Propyl vs. Butyl Esters
- Butyl N-[2-[2-Hydroxy-3-(Propan-2-ylamino)Propoxy]Phenyl]Carbamate (): This analog differs only in the ester chain length (butyl vs. propyl). Such modifications can alter metabolic stability, as longer esters may resist hydrolysis by esterases.
Methyl Esters
- N-({3,5-Dibromo-4-[3-(Methylamino)Propoxy]Phenyl}Ethyl) Carbamic Acid Methyl Ester (): The methyl ester group reduces steric hindrance, increasing susceptibility to enzymatic hydrolysis compared to propyl or butyl esters. The dibromo substituents enhance halogen bonding, which may improve target binding in antimicrobial contexts.
Substituent Variations
Beta-Blocker Analogs
- Esmolol (): Structurally related due to the 2-hydroxy-3-(isopropylamino)propoxy phenyl group but is a benzoic acid methyl ester. Esmolol’s rapid hydrolysis (t1/2 ~9 minutes) underscores the impact of ester choice: methyl esters degrade faster than propyl, making esmolol a short-acting beta-blocker. The target compound’s propyl ester may offer prolonged activity.
Halogenated Derivatives
- CID 3072243 (): Contains a trifluoromethyl group and sulfonylamino pyridine ring. The electron-withdrawing trifluoromethyl group increases metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets.
Antiviral Carbamates
- Darunavir Ethanolate (): A complex carbamate ester with a hexahydrofurofuranyl group. The bulky substituents and stereochemistry (3R,3aS,6aR) are critical for HIV protease inhibition, highlighting the importance of 3D structure in therapeutic activity.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
demonstrates that alkyl carbamates (e.g., propyl, butyl) exhibit higher log k values (HPLC-derived lipophilicity) than methyl esters. For example, propyl esters in showed log k ~2.3–3.1, aligning with moderate lipophilicity suitable for oral bioavailability. - Metabolic Stability : Tert-butyl carbamates (e.g., CID 23156917, ) resist hydrolysis due to steric protection, whereas propyl esters balance stability and controlled release.
Biological Activity
Carbamic acid derivatives, particularly those with unique structural modifications, have gained attention for their diverse biological activities. This article focuses on the compound Carbamic acid, (3-(2-hydroxy-3-((1-methylethyl)amino)propoxy)phenyl)-, propyl ester , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a carbamic acid moiety linked to a propyl ester and an aromatic phenolic structure. Its molecular formula suggests that it may exhibit both hydrophilic and lipophilic properties, which can influence its biological activity and pharmacokinetics.
1. Analgesic Activity
Recent studies have demonstrated that certain carbamic acid derivatives exhibit significant analgesic properties. For instance, a related compound showed efficacy through 5-HT(2A) antagonism , suggesting a potential mechanism for pain relief. In vitro and in vivo assays indicated that derivatives of carbamic acid could serve as effective analgesics comparable to morphine, with favorable safety profiles .
| Compound | Activity | Mechanism |
|---|---|---|
| Carbamic acid derivative | Analgesic | 5-HT(2A) antagonism |
2. Antioxidant Properties
Research has indicated that carbamic acid esters possess antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
3. Herbicidal Activity
Some studies have explored the herbicidal potential of carbamic acid derivatives. For example, benzoxazolyl-2-carbamic acid butyl ester demonstrated significant activity against cucumber powdery mildew, highlighting the potential for these compounds in agricultural applications .
Case Study 1: Analgesic Efficacy
In a comparative study involving multiple carbamic acid derivatives, one compound was identified as particularly potent in alleviating pain in rodent models. The study emphasized the need for further investigation into its pharmacokinetic properties to optimize therapeutic use .
Case Study 2: Antioxidant Activity Assessment
A series of experiments assessed the antioxidant activity of various carbamic acid esters using DPPH radical scavenging assays. Results indicated that certain structural modifications enhanced antioxidant capacity significantly, suggesting avenues for developing new therapeutic agents .
The biological activity of carbamic acid derivatives can be attributed to several mechanisms:
- Receptor Interaction : Many derivatives interact with neurotransmitter receptors (e.g., serotonin receptors), influencing pain pathways.
- Antioxidant Mechanisms : The ability to donate electrons allows these compounds to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.
- Enzyme Inhibition : Some derivatives may inhibit specific enzymes involved in metabolic pathways related to inflammation and pain.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing this carbamic acid ester, and what methodological considerations ensure reproducibility?
- The compound can be synthesized via carbamate esterification, leveraging nucleophilic substitution at the phenolic oxygen. Key steps include:
- Protection of the hydroxyl group using tert-butyl carbamate (Boc) to prevent side reactions .
- Coupling with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the amino-propoxy moiety .
- Final deprotection using trifluoroacetic acid (TFA) to yield the free amine, followed by propyl esterification .
Q. How can spectroscopic techniques (NMR, MS, IR) be optimized for structural characterization of this compound?
- NMR : Use - and -NMR to confirm the propyl ester (δ ~1.0–1.5 ppm for CH₃, δ ~4.1 ppm for OCH₂) and isopropylamino group (δ ~1.2 ppm for CH(CH₃)₂). 2D NMR (COSY, HSQC) resolves overlapping signals from the phenyl and propoxy groups .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₈H₂₉N₂O₄). Fragmentation patterns confirm the carbamate backbone .
- IR : Stretching frequencies at ~1700 cm⁻¹ (C=O, carbamate) and ~3300 cm⁻¹ (N-H, amine) ensure functional group integrity .
Q. What stability protocols are recommended for long-term storage of this compound in laboratory settings?
- Store under argon at –20°C in amber vials to prevent hydrolysis of the carbamate group.
- Periodic stability testing via HPLC (C18 column, acetonitrile/water gradient) monitors degradation, with degradation products identified as free amine and propionic acid derivatives .
Advanced Research Questions
Q. How can contradictions in reported biological activity (e.g., anticancer vs. neuroprotective effects) be systematically addressed?
- Dose-response studies : Use in vitro models (e.g., MTT assay on HeLa cells) to establish IC₅₀ values, ensuring consistency with published data ranges (e.g., 10–50 µM in ).
- Mechanistic profiling : Compare transcriptomic data (RNA-seq) from treated vs. untreated cells to identify pathways (e.g., apoptosis vs. oxidative stress) .
- Structural analogs : Synthesize derivatives (e.g., varying ester chain length) to isolate structure-activity relationships (SAR) and clarify conflicting results .
Q. What computational strategies predict the compound’s reactivity and metabolic pathways?
- DFT calculations : Model the carbamate’s electrophilicity using Gaussian09 at the B3LYP/6-31G* level to predict hydrolysis sites .
- ADMET prediction : Tools like SwissADME simulate hepatic metabolism (e.g., CYP3A4-mediated oxidation) and urinary excretion profiles .
- Molecular docking : AutoDock Vina evaluates binding affinity to β-adrenergic receptors (target for neuroprotection) vs. tubulin (anticancer target) .
Q. How can reaction conditions be optimized to enhance synthetic yield while minimizing byproducts?
- Catalyst screening : Test Pd/C vs. Raney Ni for hydrogenation steps; reports 78% yield with Pd/C under 50 psi H₂.
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., dimethylamine formation) .
- In-line analytics : Use FTIR monitoring to track amine intermediate formation and terminate reactions at ≥95% conversion .
Q. What experimental designs elucidate the role of stereochemistry in the compound’s pharmacological activity?
- Chiral chromatography : Separate enantiomers using a Chiralpak AD-H column and test isolated isomers in bioassays .
- X-ray crystallography : Resolve the absolute configuration of the active enantiomer and correlate with activity data .
- Dynamic kinetic resolution : Employ lipase-catalyzed esterification to access both (R)- and (S)-forms for comparative studies .
Data Contradiction Analysis
- Example : Discrepancies in anticancer IC₅₀ values may arise from assay variability (e.g., cell line heterogeneity, incubation time). Mitigate by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
